molecular formula C5H10BrNO B6595700 2-bromo-N-methylbutanamide CAS No. 42275-49-0

2-bromo-N-methylbutanamide

Cat. No.: B6595700
CAS No.: 42275-49-0
M. Wt: 180.04 g/mol
InChI Key: NMVVSARKTCRRRS-UHFFFAOYSA-N
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Description

2-Bromo-N-methylbutanamide (C₅H₁₀BrNO) is a brominated secondary amide with a molecular weight of 180.045 g/mol and a defined stereocenter at the C2 position in its (2S)-configuration . Its monoisotropic mass is 178.994576 g/mol, and it is registered under ChemSpider ID 8830300. The compound features a bromine atom at the β-carbon of the butanamide chain and an N-methyl substituent, which collectively influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-bromo-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-3-4(6)5(8)7-2/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVSARKTCRRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311871
Record name 2-Bromo-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42275-49-0
Record name 2-Bromo-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42275-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-bromo-N-methylbutanamide can be achieved through a two-step reaction process. The first step involves the bromination of N-methylbutanamide, followed by the substitution of the bromine atom with an amide group. This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.

Chemical Reactions Analysis

2-Bromo-N-methylbutanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N-methylbutanamide.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reagents and conditions used.

Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving brominated compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, although specific uses in medicine are still under investigation.

    Industry: It may be used in the production of other chemicals or materials that require brominated intermediates.

Mechanism of Action

The mechanism by which 2-bromo-N-methylbutanamide exerts its effects involves the reactivity of the bromine atom and the amide group. The bromine atom can participate in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. These properties make the compound useful in various chemical reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-bromo-N-methylbutanamide and its analogs:

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notable Reactivity/Applications
This compound 180.045 N-methyl, 2-bromo Secondary amide, bromide SN2 substitutions, coupling reactions
2-Bromo-N-(1-methyl-3-phenylpropyl)butanamide ~313 (estimated) N-(1-methyl-3-phenylpropyl), 2-bromo Secondary amide, bromide Medicinal chemistry, lipophilic scaffolds
2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide 313.19 N-(3-acetamidophenyl), 3-methyl, 2-bromo Secondary amide, aryl, bromide Polar solvent solubility, H-bonding
N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide 429.29 (calculated) Bromobenzylamino, butyl, formamide Formamide, aryl, bromide Crystal engineering, rigid conformations

Physicochemical Properties

  • Solubility :
    • The parent compound’s smaller N-methyl group likely grants moderate solubility in aprotic solvents (e.g., THF). In contrast, analogs with aromatic or polar substituents (e.g., 3-acetamidophenyl) exhibit improved solubility in polar media .
  • Crystallinity: N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide demonstrates a rigid, planar crystal structure (as per X-ray data), suggesting higher melting points compared to flexible, aliphatic analogs like this compound .

Pharmaceutical and Industrial Relevance

  • Pharmaceutical Intermediates :
    • Brominated amides like this compound are precursors in drug synthesis. For instance, impurities such as 2-bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide () highlight their role in API manufacturing, where structural modifications dictate purity and bioactivity .
  • Medicinal Chemistry :
    • The bulky N-(1-methyl-3-phenylpropyl) group in 2-bromo-N-(1-methyl-3-phenylpropyl)butanamide enhances lipophilicity, making it suitable for membrane permeability studies in CNS drug development .

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